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Buparlisib Clinical Response Rates

Clinical
Benefit Rate
Trial . . (CBR) | Key Efficacy .
Cancer Type . Patient Population L L Citation
Design Objective Findings
Response
Rate (ORR)
Metastatic Phase ll, Unselected CBR: 12% (all Median PFS: 1.8 [1]
Triple- single- (PTEN/INPP4B loss stable disease months; No
Negative arm common) >4 months) confirmed objective
Breast responses
Cancer
(TNBC)
HR+/HER2- Phase lll  Post-menopausal, Not specified Significantly [2] [3]
Advanced (BELLE-  aromatase inhibitor- longer median
Breast 2) resistant PFS vs. placebo +
Cancer fulvestrant
Platinum- Phase Il, Initial cohort: Initial cohort: 1 Modest activity with  [4]
Resistant two- Genetically PR in 13 TSC1 alterations in
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Clinical
Benefit Rate
Trial . . (CBR) | Key Efficacy .
Cancer Type ) Patient Population o T Citation
Design Objective Findings
Response
Rate (ORR)
Urothelial cohort unselected,; evaluable initial cohort;
Carcinoma Expansion cohort: patients; accrual halted in
(UC) PISK/AKT/mTOR Expansion expansion cohort
altered cohort: 0% due to lack of

disease control  efficacy
at 8 weeks

Detailed Experimental Protocols

To help you evaluate the quality of this data, here are the methodologies from the key trials cited above.

e Study Designs: The TNBC and UC trials were Phase Il, single-arm studies designed to evaluate
the efficacy and safety of buparlisib monotherapy in specific patient populations [4] [1]. The breast
cancer study was a multicenter, Phase Ill trial comparing buparlisib plus fulvestrant against
placebo plus fulvestrant [2] [3].

e Dosing Regimen: In the monotherapy trials, buparlisib was administered orally at a starting dose of
100 mg once daily continuously until disease progression or unacceptable toxicity [4] [1].

¢ Primary Endpoints:

o The TNBC trial's primary endpoint was Clinical Benefit Rate, defined as confirmed complete
response, partial response, or stable disease lasting for at least 4 months [1].
o The UC trial's primary endpoint was the 2-month Progression-Free Survival rate [4].

e Biomarker Analysis: Tumor tissue was analyzed for genomic alterations. In the UC trial, this was
done using targeted next-generation sequencing (e.g., MSK-IMPACT). In the TNBC trial, a subset of
patients underwent paired biopsies for Reverse Phase Protein Array (RPPA) analysis to study
changes in PI3K pathway signaling [4] [1].

PIBK/IAKT/mTOR Pathway and Buparlisib's Mechanism

The following diagram illustrates the signaling pathway targeted by buparlisib and its mechanism of action.
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Buparlisib (BKM120) is an orally bioavailable, pan-class I PI3K inhibitor. It targets all four class I PI3K
isoforms (p110a, p110p, p1106, and p110y) and inhibits their activity at nanomolar concentrations [5] [4]. By
binding to the PI3K enzyme, it prevents the formation of the lipid second messenger PIP3, thereby
dampening the downstream activation of the AKT and mTOR signaling hubs. This leads to the suppression
of critical cellular processes like survival, growth, and proliferation, which are often hijacked in cancer cells

with hyperactive PI3K pathway signaling [5] [6].

Key Limitations and Safety Profile

A critical finding across studies is that buparlisib has a substantial toxicity profile, which has limited its

clinical development.

e Common Adverse Events: Frequent treatment-related toxicities include hyperglycemia, fatigue,
nausea, anorexia, and mood disorders such as depression and anxiety [4] [1]. Due to the risk of
mood alterations, some trials required screening with psychiatric questionnaires (PHQ-9 and GAD-7)
[4].

¢ Impact on Development: The modest clinical activity observed, combined with these significant
toxicities, has led researchers to conclude that future efforts should focus on isoform-selective
PI3K inhibitors in genomically selected patients, rather than pan-PI3K inhibitors like buparlisib [4].

Future Research Directions

The field of PI3K inhibition is evolving to overcome the challenges seen with earlier agents like buparlisib.

o Shift to Isoform-Specific Inhibitors: To reduce toxicity, there is a major shift towards developing
inhibitors that target specific PI3K mutant proteins or single isoforms (e.g., PI3Ka-specific inhibitors
like alpelisib and inavolisib) [5] [7].

¢ Rational Combination Therapies: Research emphasizes that PI3K inhibitor monotherapy is often
insufficient, especially in cancers like colorectal cancer where concomitant mutations (e.g., in KRAS)
are common. Effective treatment will likely require rational combinations to counteract feedback loops
and primary resistance [7].

¢ Next-Generation Agents: Clinical trials are now recruiting patients to test newer PI3K pathway
inhibitors, such as gedatolisib (a dual PI3K/mTOR inhibitor) and RLY-2608, which are designed to be
more effective and better tolerated [8] [9] [10].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Address: Ontario, CA 91761, United
Your Ultimate Destination for Small-Molecule (aka. States
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com
© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548230?utm_src=pdf-bulk
https://www.smolecule.com/products/s548230?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

